4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including furan, nitrophenyl, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Thiazole Ring: This step often involves the reaction of the pyrrolone intermediate with a thioamide or a related sulfur-containing reagent under acidic or basic conditions.
Attachment of the Furan and Nitrophenyl Groups: These groups can be introduced via electrophilic aromatic substitution or coupling reactions, using appropriate furan and nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The furan and thiazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the furan or thiazole rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties. The presence of the nitrophenyl group, in particular, may contribute to its bioactivity.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with various molecular targets such as enzymes or receptors. The furan and thiazole rings could facilitate binding to active sites, while the nitrophenyl group might participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the nitro group.
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and potential biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C18H11N3O6S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H11N3O6S/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H |
InChI Key |
ZBYYFGHGLJKIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O |
Origin of Product |
United States |
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